Vegfr-2-IN-28
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Overview
Description
Vegfr-2-IN-28 is a potent inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a crucial role in angiogenesis and vascular development. This compound has garnered significant attention in the field of cancer research due to its ability to inhibit the growth of blood vessels that supply tumors, thereby restricting tumor growth and metastasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vegfr-2-IN-28 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring high yield and purity. This is achieved through optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of advanced purification techniques like chromatography .
Chemical Reactions Analysis
Types of Reactions
Vegfr-2-IN-28 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Vegfr-2-IN-28 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of VEGFR-2 and its effects on angiogenesis.
Biology: Employed in cell-based assays to investigate the role of VEGFR-2 in cellular processes such as proliferation, migration, and survival.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers that rely on angiogenesis for growth and metastasis.
Industry: Utilized in the development of new anti-angiogenic drugs and in the screening of VEGFR-2 inhibitors.
Mechanism of Action
Vegfr-2-IN-28 exerts its effects by binding to the ATP-binding site of VEGFR-2, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling proteins, which in turn disrupts various cellular processes such as endothelial cell proliferation, migration, and survival. The molecular targets and pathways involved include the PI3K/Akt and MAPK/ERK pathways, which are critical for angiogenesis and vascular development .
Comparison with Similar Compounds
Similar Compounds
Sunitinib: Another VEGFR-2 inhibitor that also targets other receptor tyrosine kinases.
Sorafenib: A multi-kinase inhibitor that targets VEGFR-2, RAF kinases, and other receptors.
Axitinib: A selective inhibitor of VEGFR-1, VEGFR-2, and VEGFR-3.
Uniqueness of Vegfr-2-IN-28
This compound is unique in its high selectivity and potency against VEGFR-2 compared to other similar compounds. This selectivity reduces off-target effects and enhances its therapeutic potential in targeting angiogenesis-related diseases .
Properties
Molecular Formula |
C26H17N7O7 |
---|---|
Molecular Weight |
539.5 g/mol |
IUPAC Name |
(4E)-2-(2,4-dinitrophenyl)-5-methyl-4-[[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]methylidene]pyrazol-3-one |
InChI |
InChI=1S/C26H17N7O7/c1-16-22(26(34)30(27-16)23-11-10-21(32(37)38)14-24(23)33(39)40)13-18-15-29(19-7-3-2-4-8-19)28-25(18)17-6-5-9-20(12-17)31(35)36/h2-15H,1H3/b22-13+ |
InChI Key |
PHOMMXJDCXTWKV-LPYMAVHISA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CN(N=C2C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4)C5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CN(N=C2C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4)C5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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